5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds, such as furo[2,3-b]pyridines, exhibit antiproliferative activity against a number of cancer cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit cell proliferation.
Biochemical Pathways
Similar compounds, such as furo[2,3-b]pyridines, have been found to exhibit antiproliferative and antitumor activity , suggesting that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds, such as furo[2,3-b]pyridines, have been found to exhibit antiproliferative and antitumor activity , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves the formation of the furo[3,2-b]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α-bromo ketones can yield the furo[3,2-b]pyridine scaffold. Subsequent acylation with 4-methylphenyl isocyanate can produce the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar structure but with a pyrazine core.
Indole Derivatives: Share similar biological activities but have an indole core structure.
Pyridine Compounds: Various pyridine derivatives with antimicrobial and antiviral activities.
Uniqueness
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific furo[3,2-b]pyridine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)18-16(19)15-9-13-14(20-15)8-5-11(2)17-13/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNXRBUEFFRECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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